molecular formula C13H16N4O3 B2909755 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide CAS No. 2034227-52-4

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2909755
CAS No.: 2034227-52-4
M. Wt: 276.296
InChI Key: UVVSWYQIWVXCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl methyl group, which is then reacted with 1H-pyrazol-4-yl and 1,2-oxazole-5-carboxamide under specific conditions. Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-2-yl derivatives, while reduction may produce pyrazol-4-yl derivatives.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide
  • N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-13(12-4-5-15-20-12)16-10-7-14-17(8-10)9-11-3-1-2-6-19-11/h4-5,7-8,11H,1-3,6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVSWYQIWVXCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.